molecular formula C18H17N3O5 B2575910 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034251-31-3

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2575910
CAS No.: 2034251-31-3
M. Wt: 355.35
InChI Key: XVLDITBHDCSGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 2034251-31-3) is a synthetic organic compound with a molecular formula of C18H17N3O5 and a molecular weight of 355.34 g/mol . This chemical entity features a complex structure that incorporates both a 2,4-dioxo-1,3-oxazolidine ring and a 1-methyl-2-oxo-1,2-dihydropyridine moiety, linked through a phenylethyl carboxamide group . Its specific three-dimensional configuration, defined by its InChI Key XVLDITBHDCSGAO-UHFFFAOYSA-N, is critical for its interactions in biological research . The compound is cited in multiple scientific publications, indicating its utility in various research contexts, including medicinal chemistry and probe discovery . As a building block in drug discovery, its distinct heterocyclic architecture makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules . This product is provided for research purposes as a high-quality chemical reference standard. For Research Use Only (RUO). Not for diagnostic or therapeutic use, and strictly not for personal use.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-20-9-5-8-13(17(20)24)16(23)19-14(12-6-3-2-4-7-12)10-21-15(22)11-26-18(21)25/h2-9,14H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLDITBHDCSGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name / CAS No. Core Structure Key Functional Groups Hypothesized Biological Activity
Target Compound Oxazolidinone, dihydropyridine Carboxamide, phenyl, methyl Antibacterial/CNS modulation
900262-41-1 () Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Carboxamide, methoxy, methyl Kinase inhibition (anticancer)
956393-79-6 () Quinoline Carboxylic acid, pyrazole, methyl Antimicrobial/anti-inflammatory
919736-42-8 () Tetrahydrothiazolo[5,4-c]pyridine Methoxyphenyl, thiazole Neurological/Cardiovascular modulation

Key Differences and Implications

Oxazolidinone vs. Pyrido-Pyrrolo-Pyrimidine (900262-41-1)

The target compound’s oxazolidinone ring contrasts with the pyrido-pyrrolo-pyrimidine core in 900262-41-1. The latter’s fused tricyclic system likely enhances rigidity and planar stacking with kinase ATP-binding pockets, whereas the oxazolidinone’s flexibility may favor interactions with bacterial ribosomes or neuronal receptors .

Carboxamide Positioning

Both the target compound and 900262-41-1 feature carboxamide groups, but their positions differ. In contrast, 900262-41-1’s carboxamide is part of a larger heterocyclic system, possibly limiting conformational freedom .

Substituent Effects

  • Methoxy Groups (900262-41-1, 919736-42-8) : Methoxy substituents in compounds may improve solubility but reduce membrane permeability compared to the target’s unsubstituted phenyl group .
  • Quinoline Core (956393-79-6): The quinoline scaffold in 956393-79-6 is associated with intercalation into DNA or inhibition of topoisomerases, a mechanism distinct from the target compound’s hybrid structure .

Research Findings and Hypotheses

Pharmacokinetic Predictions

  • Lipophilicity : The phenylethyl group in the target compound suggests higher logP values than methoxy-containing analogs (e.g., 919736-42-8), favoring CNS penetration .
  • Metabolic Stability: The oxazolidinone ring may confer resistance to oxidative metabolism compared to the tetrahydrothiazolo-pyridine in 919736-42-8, which could be prone to ring-opening reactions .

Target Engagement Hypotheses

  • Antibacterial Activity: The oxazolidinone moiety aligns with known ribosomal-binding antibiotics, whereas 956393-79-6’s quinoline-carboxylic acid structure suggests DNA-targeted mechanisms .
  • Neurological Targets : The dihydropyridine carboxamide in the target compound may interact with voltage-gated ion channels, similar to dihydropyridine calcium blockers, unlike the thiazolo-pyridine in 919736-42-8 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.